2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Description
2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazoline core substituted with a methyl group at position 2, a pyrrolidinyl group at position 5, and a carbaldehyde moiety at position 3. The pyrazolo[1,5-a]quinazoline scaffold combines pyrazole and quinazoline rings, conferring unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-13(10-21)16-17-15(19-8-4-5-9-19)12-6-2-3-7-14(12)20(16)18-11/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEXAZUJVNGKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazoloquinazoline core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development in areas such as cancer therapy or infectious diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Heterocyclic Compounds
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]quinazoline | 2-Me, 5-pyrrolidinyl, 3-CHO | Aldehyde, cyclic amine |
| Imidazo[1,5-a]pyridine derivatives [1] | Imidazo[1,5-a]pyridine | Varied (monomeric/dimeric) | Amine, aryl groups |
| Pyrazolo[1,5-a]pyrimidines [3] | Pyrazolo[1,5-a]pyrimidine | 5-Me, 7-Ph, 3-carboxamide | Carboxamide, methyl, phenyl |
| Pyrazolo[1,5-a]pyridine-3-carbaldehyde [4] | Pyrazolo[1,5-a]pyridine | 3-CHO | Aldehyde |
- Core Structure Differences : The pyrazolo[1,5-a]quinazoline core in the target compound has a larger aromatic system compared to imidazo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine . This extended conjugation may redshift absorption/emission wavelengths and enhance thermal stability.
- Functional Group Impact: The 3-carbaldehyde group in the target compound and pyrazolo[1,5-a]pyridine-3-carbaldehyde suggests shared reactivity for Schiff base formation or crosslinking.
Photophysical and Solvatochromic Properties
- Imidazo[1,5-a]pyridines : Exhibit large Stokes shifts (>100 nm) and solvatochromism, making them ideal for membrane probes . The target compound’s quinazoline core may further enhance Stokes shifts due to extended π-conjugation.
- Pyrazolo[1,5-a]pyrimidine Dyes : Display solvatochromism dependent on substituents; electron-withdrawing groups (e.g., carboxamide) increase polarity sensitivity . The target compound’s pyrrolidinyl group (electron-donating) and carbaldehyde (electron-withdrawing) may create a balanced polarity for tunable solvatochromic behavior.
Research Findings and Hypotheses
- Hypothesized Photophysics : The quinazoline core likely redshifts absorption/emission compared to imidazo[1,5-a]pyridines, with solvatochromic behavior modulated by the pyrrolidinyl and aldehyde groups.
- Potential Applications: Given structural parallels to fluorescent probes and solvatochromic dyes , the target compound may serve as a membrane fluidity sensor or optoelectronic material. Further functionalization of the aldehyde group could expand its utility in bioconjugation or polymer chemistry.
Biological Activity
2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde (CAS Number: 380388-49-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.32 g/mol |
| CAS Number | 380388-49-8 |
Recent studies have highlighted the compound's role as a SIRT6 agonist , which is significant in regulating various cellular processes. SIRT6 is involved in deacetylation and plays a critical role in DNA repair, metabolism, and aging. The compound exhibits high selectivity and activity towards SIRT6, making it a candidate for therapeutic interventions in diseases related to SIRT6 dysregulation, such as cancer and metabolic disorders .
Anti-Cancer Properties
The compound has shown promising results in inhibiting the proliferation of human pancreatic cancer cells. This effect is attributed to its action on SIRT6, which can modulate pathways involved in cancer cell survival and proliferation .
Anti-Inflammatory Effects
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]quinazoline, including this compound, possess anti-inflammatory properties. Specifically, they inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This inhibition suggests that the compound may serve as a lead for developing anti-inflammatory drugs targeting mitogen-activated protein kinases (MAPKs) .
Case Studies and Research Findings
- Pancreatic Cancer Inhibition : A study indicated that this compound significantly reduced the viability of pancreatic cancer cells in vitro. The mechanism was linked to enhanced apoptosis and cell cycle arrest .
- Anti-inflammatory Activity : In a screening of various pyrazolo[1,5-a]quinazoline derivatives, this compound was found to inhibit NF-κB/AP-1 reporter activity with an IC50 value indicating effective anti-inflammatory potential .
- Molecular Docking Studies : Computational studies have suggested that this compound has a high binding affinity for MAPKs such as ERK2 and JNK3. The molecular modeling results support its potential use as a therapeutic agent targeting these kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
